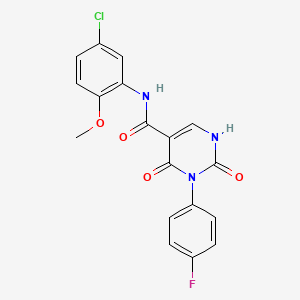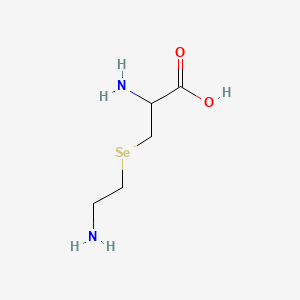![molecular formula C21H32N6O3 B14091817 N-Methylphenylalanyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}prolinamide](/img/structure/B14091817.png)
N-Methylphenylalanyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Efegatran is a synthetic compound known for its anticoagulant properties. It is a direct thrombin inhibitor, which means it prevents thrombin from converting fibrinogen into fibrin, a key step in blood clot formation. Efegatran has been studied for its potential use in treating thromboembolic disorders, such as unstable angina and thrombosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Efegatran is synthesized through a series of chemical reactions involving the formation of peptide bondsThe reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of efegatran involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification .
Analyse Des Réactions Chimiques
Types of Reactions
Efegatran undergoes various chemical reactions, including:
Oxidation: Efegatran can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert disulfide bonds within the molecule to thiols.
Substitution: Nucleophilic substitution reactions can modify the functional groups on the peptide backbone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can affect the compound’s biological activity and stability .
Applications De Recherche Scientifique
Efegatran has been extensively studied for its anticoagulant properties. Its applications include:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting thrombin and its effects on blood coagulation pathways.
Medicine: Explored as a potential therapeutic agent for treating thromboembolic disorders, such as unstable angina and thrombosis.
Industry: Utilized in the development of anticoagulant drugs and as a reference compound in pharmacological studies
Mécanisme D'action
Efegatran exerts its effects by directly inhibiting thrombin, an enzyme crucial for blood clot formation. Thrombin converts fibrinogen into fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, efegatran prevents the formation of fibrin and thus reduces the risk of clot formation. The molecular targets of efegatran include the active site of thrombin, where it binds and blocks the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Efegatran belongs to a class of direct thrombin inhibitors, which includes other compounds such as argatroban, inogatran, and napsagatran. Compared to these compounds, efegatran has a relatively rapid hepato-biliary clearance and short half-life, necessitating its administration as an intravenous infusion. Unlike melagatran, which can be administered subcutaneously, efegatran is not orally bioavailable due to poor enteral absorption and presystemic hepatic extraction .
Similar Compounds
Argatroban: Another direct thrombin inhibitor used for anticoagulation in patients with heparin-induced thrombocytopenia.
Inogatran: A thrombin inhibitor with similar pharmacokinetic properties to efegatran.
Napsagatran: A peptidomimetic thrombin inhibitor studied for its anticoagulant effects.
Efegatran’s uniqueness lies in its specific peptide structure and its development as a potential therapeutic agent for thromboembolic disorders. Despite its promising anticoagulant properties, further development was discontinued due to its limited clinical benefits over existing treatments .
Propriétés
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGLWQUWUNBAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869452 |
Source


|
| Record name | N-Methylphenylalanyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene](/img/structure/B14091737.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14091742.png)
![N-[6-(trifluoromethyl)pyridin-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14091744.png)
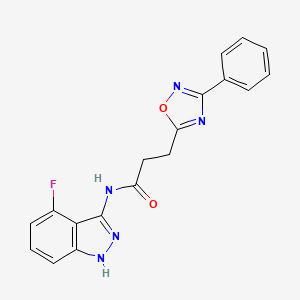
![1-[3-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091749.png)
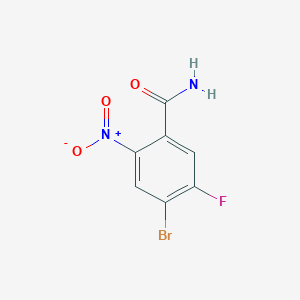
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14091758.png)
![N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide](/img/structure/B14091762.png)
![5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14091763.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/structure/B14091773.png)
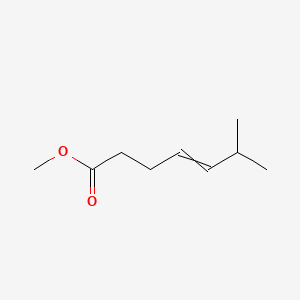
![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B14091797.png)
